molecular formula C34H28N4O5 B14344590 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- CAS No. 100549-94-8

1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)-

Cat. No.: B14344590
CAS No.: 100549-94-8
M. Wt: 572.6 g/mol
InChI Key: SVNHRKXYESMTHK-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of various functional groups through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- include other indole derivatives with varying functional groups and structural modifications.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the indole core, the pyrazole ring, and the various functional groups

Properties

CAS No.

100549-94-8

Molecular Formula

C34H28N4O5

Molecular Weight

572.6 g/mol

IUPAC Name

1-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]-2-oxo-3,3-diphenylindole-5-carboxylic acid

InChI

InChI=1S/C34H28N4O5/c1-22-30(31(40)38(36(22)2)26-16-10-5-11-17-26)35-29(39)21-37-28-19-18-23(32(41)42)20-27(28)34(33(37)43,24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-20H,21H2,1-2H3,(H,35,39)(H,41,42)

InChI Key

SVNHRKXYESMTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=C(C=C(C=C4)C(=O)O)C(C3=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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